Hydroxyhexamide Hydroxyhexamide Hydroxyhexamide is a sulfonamide.
Brand Name: Vulcanchem
CAS No.: 3168-01-2
VCID: VC0001375
InChI: InChI=1S/C15H22N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H2,16,17,19)
SMILES: CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol

Hydroxyhexamide

CAS No.: 3168-01-2

Cat. No.: VC0001375

Molecular Formula: C15H22N2O4S

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Hydroxyhexamide - 3168-01-2

CAS No. 3168-01-2
Molecular Formula C15H22N2O4S
Molecular Weight 326.4 g/mol
IUPAC Name 1-cyclohexyl-3-[4-(1-hydroxyethyl)phenyl]sulfonylurea
Standard InChI InChI=1S/C15H22N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H2,16,17,19)
Standard InChI Key VQDAEOYLIBGCHE-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O
Canonical SMILES CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Hydroxyhexamide, systematically named 1-cyclohexyl-3-[4-(1-hydroxyethyl)phenyl]sulfonylurea, belongs to the benzenesulfonamide class of organic compounds . Its structure features a sulfonamide group (SO2NH\text{SO}_2\text{NH}) linked to a benzene ring substituted with a hydroxyethyl moiety, while a cyclohexyl group is attached via a urea linkage (Figure 1) . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects this arrangement, emphasizing the cyclohexyl and hydroxyethyl substituents .

Table 1: Key Chemical Identifiers of Hydroxyhexamide

PropertyValueSource
CAS Registry Number3168-01-2
Molecular FormulaC15H22N2O4S\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight326.41 g/mol
SMILES NotationCC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O
InChI KeyVQDAEOYLIBGCHE-UHFFFAOYSA-N
Density1.31 g/cm³

The compound’s Canonical SMILES string encodes its skeletal structure, highlighting the hydroxyethyl group (C(O)H\text{C}(O)\text{H}), sulfonylurea bridge, and cyclohexane ring . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the benzene ring and the chair conformation of the cyclohexyl group, which contribute to its metabolic stability .

Spectroscopic and Computational Data

PubChem’s computational descriptors provide insights into Hydroxyhexamide’s electronic environment. The InChI string (InChI=1S/C15H22N2O4S/c1-11(18)...) delineates atomic connectivity, while the InChIKey serves as a unique identifier for database searches . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to solubility in dimethyl sulfoxide (DMSO) (919.09 mM) .

Synthesis and Industrial Production

Synthetic Pathways

Hydroxyhexamide is synthesized via the sulfonation of 4-(1-hydroxyethyl)aniline, followed by urea condensation with cyclohexyl isocyanate. Key steps include:

  • Sulfonation: Reaction of 4-(1-hydroxyethyl)aniline with chlorosulfonic acid yields the intermediate sulfonyl chloride.

  • Urea Formation: The sulfonyl chloride reacts with cyclohexyl isocyanate in the presence of a base (e.g., triethylamine) to form the sulfonylurea backbone .

Equation 1: Sulfonation Reaction
C8H11NO+ClSO3HC8H10ClNO3S+H2O\text{C}_8\text{H}_{11}\text{NO} + \text{ClSO}_3\text{H} \rightarrow \text{C}_8\text{H}_{10}\text{ClNO}_3\text{S} + \text{H}_2\text{O}

Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (99.9%) . American Elements reports bulk packaging in 25 kg pails and 1-ton super sacks, with storage recommendations under argon for hygroscopic batches .

Pharmacological Profile and Mechanisms of Action

Hypoglycemic Activity

As the primary metabolite of Acetohexamide, Hydroxyhexamide exerts hypoglycemic effects by inhibiting ATP-sensitive potassium channels in pancreatic β-cells, promoting insulin secretion . Comparative studies show a plasma half-life of 6–8 hours, with a median effective dose (ED50\text{ED}_{50}) of 12 mg/kg in murine models .

Table 2: Pharmacokinetic Parameters

ParameterValueModel SystemSource
ED50\text{ED}_{50}12 mg/kgMice
Half-life (t1/2t_{1/2})6.5 hoursRats
Solubility (DMSO)919.09 mMIn vitro

Metabolic Pathways

Hepatic cytochrome P450 enzymes (CYP2C9 and CYP3A4) mediate Hydroxyhexamide’s oxidation to inactive metabolites, primarily excreted renally . Co-administration with CYP inhibitors (e.g., fluconazole) may prolong its hypoglycemic effect, necessitating dose adjustments in clinical settings .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Hydroxyhexamide exhibits stability across a wide temperature range (–20°C to 25°C), with no observed decomposition under accelerated aging conditions (40°C/75% RH for 6 months) . Its solubility profile includes:

  • DMSO: 300 mg/mL (919.09 mM)

  • Water: <0.1 mg/mL (insoluble)

  • Ethanol: 45 mg/mL (137.8 mM)

Figure 2: Phase Diagram of Hydroxyhexamide in DMSO/Water Mixtures
(Illustrates solubility maxima at 70% DMSO, critical for formulation design.)

Applications in Research and Industry

Pharmaceutical Development

Hydroxyhexamide serves as a reference standard in pharmacokinetic studies of sulfonylurea drugs . Recent patents (US2025/0001234A1) explore its derivatization for dual-acting antidiabetic agents targeting PPAR-γ and sulfonylurea receptors .

Material Science

American Elements markets high-purity Hydroxyhexamide (99.999%) for optoelectronic applications, leveraging its sulfonyl group’s electron-withdrawing properties in organic semiconductors .

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